4-Chloro-2-(difluoromethyl)phenyl acetate
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Overview
Description
4-Chloro-2-(difluoromethyl)phenyl acetate is an organic compound with the molecular formula C9H7ClF2O2. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and an acetate ester group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethyl)phenyl acetate typically involves the reaction of 4-chloro-2-(difluoromethyl)phenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(difluoromethyl)phenyl acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The acetate ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products
Nucleophilic substitution: Products include substituted phenyl acetates with various functional groups.
Hydrolysis: The major product is 4-chloro-2-(difluoromethyl)benzoic acid.
Oxidation: Products include difluoromethyl ketones and carboxylic acids.
Scientific Research Applications
4-Chloro-2-(difluoromethyl)phenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethyl)phenyl acetate involves its interaction with various molecular targets. For example, in enzyme-catalyzed hydrolysis, the acetate ester group is cleaved by esterases, leading to the formation of 4-chloro-2-(difluoromethyl)phenol and acetic acid. The difluoromethyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)phenyl acetate
- 4-Chloro-2-(methyl)phenyl acetate
- 4-Chloro-2-(fluoromethyl)phenyl acetate
Uniqueness
4-Chloro-2-(difluoromethyl)phenyl acetate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity compared to its analogs with different substituents. Additionally, the difluoromethyl group can influence the compound’s biological activity, making it a valuable building block in pharmaceutical research.
Properties
IUPAC Name |
[4-chloro-2-(difluoromethyl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-5(13)14-8-3-2-6(10)4-7(8)9(11)12/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCBZEWSSCSCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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